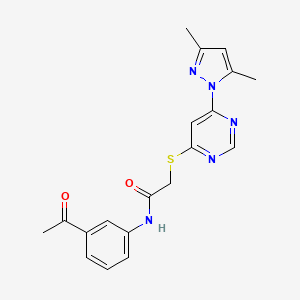

N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. A thioether bridge connects the pyrimidine ring to an acetamide group, which is further linked to a 3-acetylphenyl substituent.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-12-7-13(2)24(23-12)17-9-19(21-11-20-17)27-10-18(26)22-16-6-4-5-15(8-16)14(3)25/h4-9,11H,10H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASAXMRMVCGYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound that exhibits a complex structure with potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity:

- Acetylphenyl Group : Enhances lipophilicity and may influence receptor binding.

- Pyrazole Moiety : Known for various pharmacological effects, including anti-inflammatory and anticancer properties.

- Pyrimidine Ring : Often associated with nucleic acid interactions and enzyme inhibition.

The biological activity of N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It could bind to various cellular receptors, influencing signal transduction pathways.

- DNA/RNA Interaction : The structure suggests potential interactions with genetic material, which could modulate gene expression.

Biological Activity Overview

Research indicates that compounds similar to N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Potential to inhibit cancer cell growth in vitro and in vivo studies. |

| Anti-inflammatory | May reduce inflammation through modulation of inflammatory mediators. |

| Antimicrobial | Exhibits activity against various bacterial strains in preliminary studies. |

Anticancer Activity

A study investigated the anticancer properties of related pyrazole derivatives. These compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of similar compounds through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide may have therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary antimicrobial assays indicated that derivatives of this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring was crucial for enhancing antimicrobial efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several acetamide derivatives featuring heterocyclic systems. Below is a comparative analysis of its key structural elements against similar molecules:

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Heterocyclic Core: The target compound’s pyrimidine core is shared with analogues in Table 1, but substitutions (e.g., pyrazole vs.

- Thioether Linkage : Present in both the target and compound , this group enhances metabolic stability compared to oxygen ethers but may reduce solubility.

- Acetamide Modifications : The 3-acetylphenyl group in the target contrasts with the 6-trifluoromethylbenzothiazole in or the indenyl system in , impacting steric bulk and target selectivity.

Hypothesized Pharmacological Profiles

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:

- Kinase Inhibition : Compound is a CK1-specific inhibitor, suggesting the pyrimidine-thioacetamide scaffold may target kinase ATP-binding pockets. The dimethylpyrazole in the target could enhance selectivity for kinases requiring bulky substituents .

- Hydrogen-Bonding Patterns : The acetylphenyl group may participate in hydrogen bonding (e.g., with kinase hinge regions), similar to the trifluoromethylbenzothiazole in .

Crystallographic and Computational Insights

- Crystal Packing : Pyrazole and pyrimidine rings in the target likely engage in π-π stacking, as seen in similar structures archived in the Cambridge Structural Database (CSD) .

- Hydrogen-Bond Networks : The acetamide and pyrazole groups may form intermolecular hydrogen bonds, analogous to patterns observed in .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide?

Answer : The synthesis typically involves sequential substitution, reduction, and condensation reactions. Key steps include:

- Substitution : Reacting a pyrimidine-thiol intermediate with a bromoacetamide derivative under alkaline conditions to form the thioether linkage .

- Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.

- Characterization : Confirm structure via -NMR (400 MHz, CDCl) and High-Resolution Mass Spectrometry (HRMS) to validate molecular ions .

Optimization Tip : Maintain inert atmospheres (N) during thiol coupling to prevent oxidation .

Q. Q2. How should researchers validate the purity and structural integrity of this compound?

Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is acceptable for biological assays .

- NMR Spectroscopy : Analyze aromatic protons (δ 7.2–8.1 ppm for pyrimidine and acetylphenyl groups) and methyl groups (δ 2.1–2.5 ppm) .

- Data Cross-Validation : Compare experimental spectra with PubChem’s computed data (InChI Key: OQVRKGVTPWTMOK-UHFFFAOYSA-N) .

Q. Q3. What are the primary biological targets or assays for evaluating this compound’s activity?

Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .

- Anticancer Activity : Screen in NCI-60 cell lines via MTT assays; prioritize dose ranges of 1–50 μM .

- Anti-inflammatory Potential : Measure COX-2 inhibition using ELISA kits (e.g., Cayman Chemical) .

Advanced Research Questions

Q. Q4. How can computational methods enhance the design of derivatives with improved bioactivity?

Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., pyrimidine-binding kinases). Compare results with experimental IC values .

- QSAR Modeling : Train models on datasets of pyrazole-pyrimidine hybrids to correlate substituent effects (e.g., acetylphenyl vs. methoxyphenyl) with activity .

- ADMET Prediction : Employ SwissADME to assess solubility (LogP <3.5) and CYP450 interactions .

Q. Q5. How should researchers resolve contradictions in reaction yields reported across studies?

Answer :

-

Root Cause Analysis :

Factor Impact on Yield Mitigation Strategy Solvent Polarity Low-polar solvents (e.g., THF) reduce by-products Optimize via DoE (Design of Experiments) Catalyst Loading Excess Pd(PPh) increases side reactions Use 5 mol% for Suzuki couplings -

Statistical Validation : Apply ANOVA to identify significant variables (p <0.05) .

Q. Q6. What strategies are effective for scaling up synthesis without compromising yield?

Answer :

- Process Intensification :

- Continuous Flow Reactors : Minimize exothermic risks during acetyl group introduction .

- Membrane Separation : Isolate intermediates via nanofiltration to reduce solvent waste .

- Kinetic Studies : Use in-situ FTIR to monitor reaction progression and adjust feed rates .

Q. Q7. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

Answer :

- Transcriptomics : Perform RNA-seq on treated cancer cells (e.g., NCI-H460) to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

- Proteomics : Use SILAC labeling to quantify changes in kinase expression levels post-treatment .

- In Vivo Validation : Administer 10 mg/kg (i.p.) in xenograft models; monitor tumor volume weekly .

Methodological Considerations

Q. Table 1. Comparison of Characterization Techniques

| Technique | Application | Example Data |

|---|---|---|

| -NMR | Confirm acetylphenyl integration | δ 2.5 ppm (s, 3H, CH) |

| HRMS | Validate molecular formula | [M+H] m/z 438.1234 (calc. 438.1230) |

| X-ray Crystallography | Resolve stereochemistry (if crystalline) | CCDC deposition recommended |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.